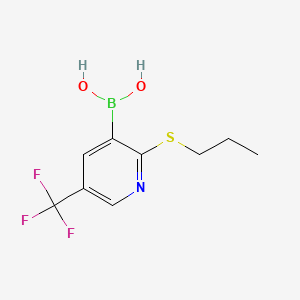

2-Propylthio-5-trifluoromethylpyridine-3-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Propylthio-5-trifluoromethylpyridine-3-boronic acid is a chemical compound with the CAS Number: 1256345-56-8 . Its IUPAC name is 2-(propylsulfanyl)-5-(trifluoromethyl)-3-pyridinylboronic acid . The compound has a molecular weight of 265.06 . It is typically stored in refrigerated conditions .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11BF3NO2S/c1-2-3-17-8-7 (10 (15)16)4-6 (5-14-8)9 (11,12)13/h4-5,15-16H,2-3H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 265.06 . It is typically stored in refrigerated conditions .Applications De Recherche Scientifique

Boron in Seawater Desalination

Boron compounds, due to their unique properties, are under investigation for their potential in seawater desalination applications. Research has focused on the removal of boron from drinking water, highlighting the significance of boronic acids and their derivatives in enhancing the efficiency of reverse osmosis (RO) membranes. This approach could optimize seawater desalination processes, ensuring the removal of boron to levels that meet drinking water standards (Tu, Nghiem, & Chivas, 2010).

Boronic Acids in Organic Light-Emitting Diodes (OLEDs)

Boronic acid-based materials have emerged as promising candidates for organic light-emitting diodes (OLEDs), showcasing the versatility of boron compounds beyond traditional applications. Their structural design and synthesis enable their use as 'metal-free' infrared emitters, potentially revolutionizing the OLED industry by offering sustainable and efficient alternatives (Squeo & Pasini, 2020).

Advancements in Drug Development

The incorporation of boronic acids into drug discovery has been on the rise, with several boronic acid drugs approved by regulatory agencies for medical use. These compounds offer enhanced potency and improved pharmacokinetics, making them valuable in the development of new therapeutic agents (Plescia & Moitessier, 2020).

Boronic Acid-Based Sensors

The development of boronic acid sensors with double recognition sites represents a significant advancement in chemical sensing technology. These sensors exhibit improved binding affinity and selectivity towards analytes such as carbohydrates and catecholamines, demonstrating the potential of boronic acids in environmental monitoring, healthcare, and industrial applications (Bian et al., 2019).

Electrochemical Biosensors

Ferroceneboronic acid and its derivatives have been extensively studied for their application in electrochemical biosensors. These compounds are instrumental in non-enzymatic glucose sensing, offering a novel approach for diabetes management and other applications requiring the detection of sugars, glycated hemoglobin, and fluoride ions (Wang et al., 2014).

Propriétés

IUPAC Name |

[2-propylsulfanyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF3NO2S/c1-2-3-17-8-7(10(15)16)4-6(5-14-8)9(11,12)13/h4-5,15-16H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODNOVPEGNYLMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1SCCC)C(F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681528 |

Source

|

| Record name | [2-(Propylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256345-56-8 |

Source

|

| Record name | Boronic acid, B-[2-(propylthio)-5-(trifluoromethyl)-3-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Propylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-N,N'-bis(tert-Butoxycarbonyl)amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B595572.png)

![5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B595581.png)

![7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B595591.png)

![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4,5,6-tetrahydro-3-(1-methylethyl)-5-thioxo-](/img/structure/B595594.png)